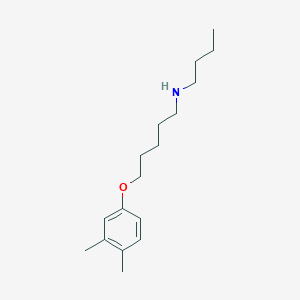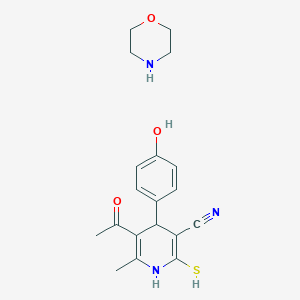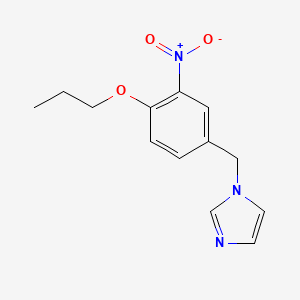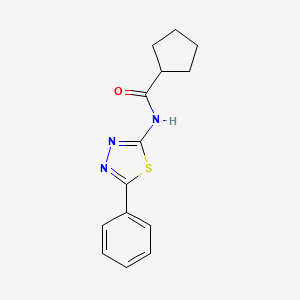
N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-5-(3,4-dimethylphenoxy)-1-pentanamine, also known as Buphenylamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can be beneficial for the treatment of various diseases. It has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurological disorders. In addition, it has been shown to have anti-cancer properties, which can be beneficial for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for neurological disorders. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine. One direction is to further explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent and as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenol with butylamine to form N-butyl-3,4-dimethylphenolamine. The second step involves the reaction of N-butyl-3,4-dimethylphenolamine with 1-chloropentane to form this compound. This synthesis method has been widely used in the scientific community to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(3,4-dimethylphenoxy)-1-pentanamine has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Eigenschaften
IUPAC Name |
N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-11-18-12-7-6-8-13-19-17-10-9-15(2)16(3)14-17/h9-10,14,18H,4-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVPWCSURFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)

![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)


![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)



![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)

